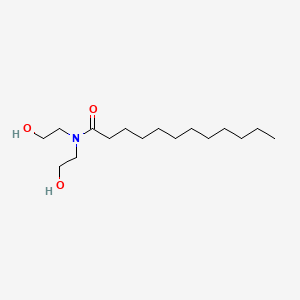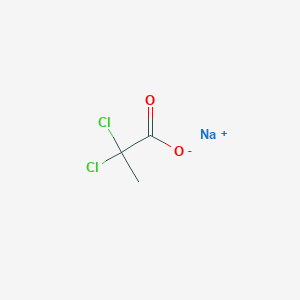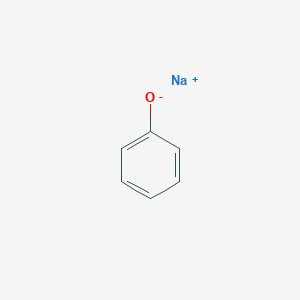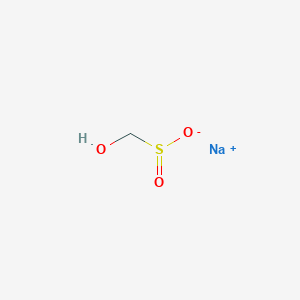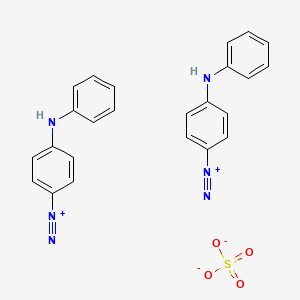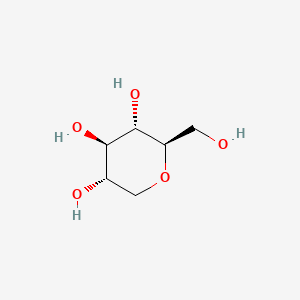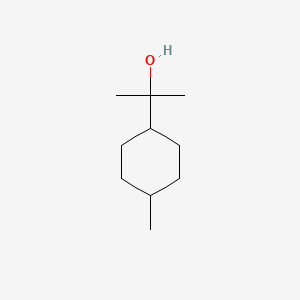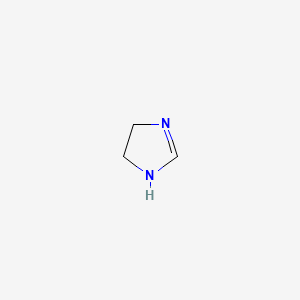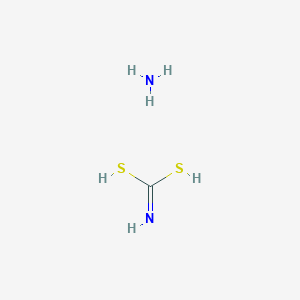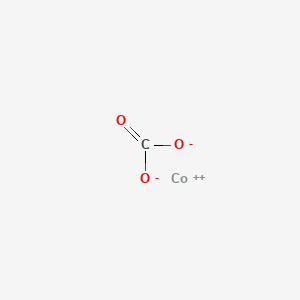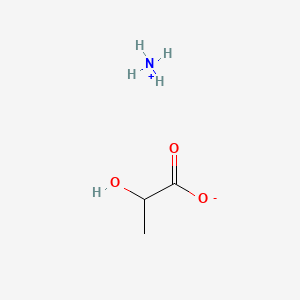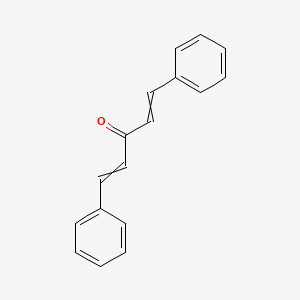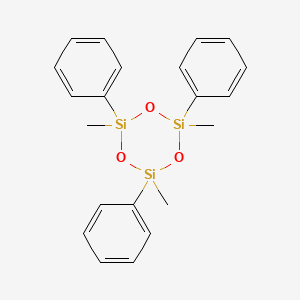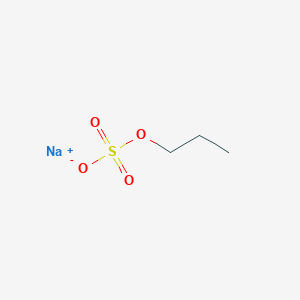![molecular formula C19H25N3OS B7820620 N-(4-butoxyphenyl)-N'-[4-(dimethylamino)phenyl]carbamimidothioic acid](/img/structure/B7820620.png)
N-(4-butoxyphenyl)-N'-[4-(dimethylamino)phenyl]carbamimidothioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “N-(4-butoxyphenyl)-N'-[4-(dimethylamino)phenyl]carbamimidothioic acid” is known as copper(2+) bis(quinolin-8-olate). It is a coordination complex where copper is coordinated to two quinolin-8-olate ligands. This compound is notable for its applications in various fields, including organic synthesis, metal ion detection, and as a fluorescent probe.
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper(2+) bis(quinolin-8-olate) can be synthesized through the reaction of copper(II) salts with quinolin-8-ol in an appropriate solvent. The reaction typically involves the following steps:
- Dissolving copper(II) sulfate or copper(II) chloride in water or ethanol.
- Adding quinolin-8-ol to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures.
- Filtering and washing the precipitate to obtain the pure compound.
Industrial Production Methods
Industrial production of copper(2+) bis(quinolin-8-olate) follows similar synthetic routes but on a larger scale. The process involves:
- Using large reactors to mix copper(II) salts and quinolin-8-ol.
- Controlling the reaction conditions such as temperature, pH, and solvent concentration to optimize yield.
- Employing filtration and purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Copper(2+) bis(quinolin-8-olate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(III) complexes.
Reduction: It can be reduced to copper(I) complexes.
Substitution: The quinolin-8-olate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligands such as phosphines or amines in the presence of a base.
Major Products Formed
Oxidation: Copper(III) complexes.
Reduction: Copper(I) complexes.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Copper(2+) bis(quinolin-8-olate) has numerous applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis reactions.
Biology: Functions as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Employed in metal ion detection and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which copper(2+) bis(quinolin-8-olate) exerts its effects involves its ability to coordinate with metal ions and organic molecules. The compound’s molecular targets include metal ions and specific biological molecules. The pathways involved in its action include:
Coordination Chemistry: Formation of stable complexes with metal ions.
Fluorescence: Interaction with biological molecules leading to fluorescence emission.
Comparison with Similar Compounds
Copper(2+) bis(quinolin-8-olate) can be compared with other similar compounds such as:
Copper(2+) bis(2-pyridylmethylamine): Similar coordination properties but different ligands.
Copper(2+) bis(1,10-phenanthroline): Another coordination complex with distinct ligands.
Uniqueness
Copper(2+) bis(quinolin-8-olate) is unique due to its specific ligands, which confer distinct fluorescence properties and coordination chemistry. This makes it particularly useful in applications requiring fluorescence detection and metal ion coordination.
Properties
IUPAC Name |
N-(4-butoxyphenyl)-N'-[4-(dimethylamino)phenyl]carbamimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-4-5-14-23-18-12-8-16(9-13-18)21-19(24)20-15-6-10-17(11-7-15)22(2)3/h6-13H,4-5,14H2,1-3H3,(H2,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCBKPOKWDDOOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)N(C)C)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)N(C)C)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
